molecular formula C16H17BrN2O3S B1389710 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide CAS No. 1138445-64-3

2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide

Cat. No.: B1389710
CAS No.: 1138445-64-3
M. Wt: 397.3 g/mol
InChI Key: ARHJSICESQBFRC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The compound 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide is systematically named according to IUPAC guidelines. Its full IUPAC name is 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide , reflecting its structural components: a bromine substituent, an acetamide group, and a sulfonamide moiety linked to an ethylaniline derivative.

The molecular structure contains:

  • A bromine atom attached to the acetamide group.
  • A sulfonamide bridge connecting a phenyl ring (ethylaniline) to a para-substituted phenyl group.
  • An acetamide functional group bonded to the central phenyl ring.

The structural formula is:
$$
\text{C}{16}\text{H}{17}\text{BrN}2\text{O}3\text{S}
$$
This is derived from the SMILES notation:

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr  

which corresponds to the InChIKey ARHJSICESQBFRC-UHFFFAOYSA-N .

Alternative Nomenclature Conventions in Chemical Literature

The compound is referenced under multiple synonyms in chemical databases and commercial catalogs. Key alternative names include:

Nomenclature Source
2-Bromo-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide PubChem, ChemSpider
2-Bromo-N-{4-[(ethylanilino)sulfonyl]phenyl}acetamide Evitachem, Huateng Pharma
AKOS005348860 Commercial identifiers

These names emphasize the sulfonamide linkage, bromine substitution, and acetamide functionality. Variations arise from differences in substituent prioritization or synthetic pathway descriptions.

Molecular Formula and Weight Calculations

The molecular formula C₁₆H₁₇BrN₂O₃S is validated by elemental composition and spectroscopic data. The molecular weight is calculated as:

Element Atomic Mass (g/mol) Quantity Contribution
Carbon (C) 12.01 16 192.16
Hydrogen (H) 1.008 17 17.136
Bromine (Br) 79.90 1 79.90
Nitrogen (N) 14.01 2 28.02
Oxygen (O) 16.00 3 48.00
Sulfur (S) 32.07 1 32.07
Total 397.286

Rounding to two decimal places yields 397.3 g/mol , aligning with experimental data.

Summary of Key Identifiers

Property Value Source
IUPAC Name 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
CAS Number 1138445-64-3
Molecular Formula C₁₆H₁₇BrN₂O₃S
Molecular Weight 397.3 g/mol
SMILES CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr

Properties

IUPAC Name

2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-2-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(9-11-15)18-16(20)12-17/h3-11H,2,12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHJSICESQBFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation

Halogenation reactions are crucial for introducing halogens like bromine into organic molecules. These reactions often involve the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

Sulfonamide Formation

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine. This step would involve the formation of the 4-[(ethylanilino)sulfonyl]phenyl moiety.

Amidation

Amidation involves the reaction of an acid or acid derivative with an amine. In this case, the formation of the acetamide group would require a suitable acid or acid chloride and the appropriate amine.

Reaction Conditions and Reagents

The choice of reaction conditions and reagents is crucial for the success of each step. Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF). Catalysts or bases like triethylamine or pyridine may be used to facilitate reactions.

Analysis and Purification

After synthesis, compounds are typically analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, HPLC (High-Performance Liquid Chromatography), and mass spectrometry to confirm their structure and purity. Purification methods include recrystallization, column chromatography, and distillation.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide and its analogs:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
This compound Ethylanilino sulfonyl, bromoacetamide C₁₆H₁₇BrN₂O₃S 397.29 Pharmaceutical impurity; complex sulfonamide structure
2-Bromo-N-(4-fluorophenyl)acetamide 4-Fluorophenyl C₈H₇BrFNO 244.05 Irritant (GHS classification)
2-Bromo-N-(2,4-dimethylphenyl)acetamide 2,4-Dimethylphenyl C₁₀H₁₂BrNO 242.12 CAS: 255909-04-7; high purity available
2-Bromo-N-(4-phenoxyphenyl)acetamide 4-Phenoxyphenyl C₁₄H₁₂BrNO₂ 314.16 Irritant; used in intermediate synthesis
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide Tetrahydrofuran-methoxy group C₁₃H₁₆BrNO₃ 314.17 IRRITANT hazard class
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide Dichlorobenzoyl substitution C₁₅H₁₀BrCl₂NO₂ 399.06 Drug intermediate; 95% purity
2-(2-Bromo-4-ethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide Thiazolylamino sulfonyl, bromophenoxy C₁₉H₁₈BrN₃O₄S₂ 496.40 Predicted pKa: 7.01; high density (1.592 g/cm³)
Key Observations:
  • Molecular Weight : Brominated acetamides with extended substituents (e.g., thiazolyl or tetrahydrofuran groups) exhibit higher molecular weights (>400 g/mol), impacting solubility and bioavailability .
  • Safety Profiles : Most analogs, including the target compound, are classified as irritants, necessitating careful handling .

Pharmacological Activity Comparisons

Evidence from structurally related N-phenylacetamide sulfonamides highlights the role of substituents in modulating biological activity:

  • Analgesic Activity: Compound N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) showed analgesic efficacy comparable to paracetamol . N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) exhibited anti-hypernociceptive effects in inflammatory pain models .
  • Structural Correlations: The presence of sulfonamide and piperazine/piperidine groups enhances receptor binding, likely due to increased hydrogen bonding and lipophilicity. In contrast, the ethylanilino sulfonyl group in the target compound may offer unique pharmacokinetic properties, though direct activity data are lacking .

Biological Activity

2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is characterized by the presence of a bromine atom and an ethylanilino group, which contribute to its unique properties and biological interactions.

  • Molecular Formula : C14H16BrN2O2S
  • Molecular Weight : 366.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure activity, particularly in maximal electroshock (MES) tests .
  • Anti-inflammatory Properties : Sulfonamide derivatives are often explored for their anti-inflammatory effects. The presence of the sulfonamide group is believed to enhance the compound's ability to inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Antimicrobial Activity : Some studies have reported that sulfonamide compounds can exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, making them effective against various bacterial strains .

Anticonvulsant Activity

A study evaluated the anticonvulsant effects of various N-substituted acetamides, including those structurally related to this compound. The findings indicated:

  • Efficacy in MES Tests : Compounds similar to this compound demonstrated significant protection against seizures induced by electrical stimulation .
  • Dose-dependent Response : The anticonvulsant activity was observed to be dose-dependent, with higher doses yielding better protective effects against seizures.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of sulfonamide derivatives has been attributed to their ability to inhibit enzymes involved in inflammatory processes:

  • Cyclooxygenase Inhibition : Some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Antimicrobial Studies

Research into the antimicrobial activity of sulfonamides has shown promise:

  • Inhibition of Bacterial Growth : Laboratory tests have demonstrated that compounds with a sulfonamide moiety can inhibit the growth of various bacteria, including strains resistant to other antibiotics .

Case Studies

  • Anticonvulsant Efficacy Study :
    • A series of experiments were conducted using animal models to assess the efficacy of various acetamide derivatives.
    • Results indicated that specific modifications in the chemical structure significantly enhanced anticonvulsant activity compared to standard treatments like phenytoin.
  • Inflammation Model Study :
    • In a controlled study involving induced inflammation in rats, treatment with sulfonamide derivatives resulted in a marked reduction in inflammatory markers compared to untreated controls.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticonvulsantSignificant protection in MES tests
Anti-inflammatoryReduced COX activity and inflammatory markers
AntimicrobialInhibition of bacterial growth

Q & A

Q. What analytical standards and controls are essential for publishing reproducible data?

  • Guidelines :
  • Reference Standards : Use USP-grade solvents and certified reference materials (e.g., USP 2-Bromo-N-(4-sulfamoylphenyl)acetamide) .
  • Positive/Negative Controls : Include known sulfonamide inhibitors (e.g., acetazolamide) in enzyme assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide
Reactant of Route 2
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2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide

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